N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
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Overview
Description
“N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” is a compound that contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” is characterized by the presence of a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds, including “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide”, are known for their chemical reactivity. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Energetic Compounds and Nitrogen-Rich Derivatives
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide: serves as a promising precursor for a new family of energetic compounds. Researchers have synthesized nitrogen-rich derivatives based on its structure, including monocyclic, bicyclic, and fused rings. These compounds hold potential for applications in propellants, explosives, and other high-energy-density materials .
Potential 5-Lipoxygenase (5-LOX) Inhibitor
The compound’s high binding energy suggests its suitability for further structure optimization. It has been investigated as a possible inhibitor of 5-lipoxygenase, an enzyme involved in inflammation and oxidative stress pathways .
Antimicrobial Activity
Certain derivatives of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide exhibit good antimicrobial potential. For instance, compounds 1a and 1b have demonstrated efficacy against microbial pathogens .
Medicinal Chemistry
Triazoles, including 1,2,3-triazole, play a crucial role in medicinal chemistry. Researchers explore their applications in drug design, targeting specific receptors, and modulating biological processes. The compound’s unique structure may contribute to novel drug candidates .
Supramolecular Systems
Triazoles readily accept protons and metal ions, allowing the formation of supramolecular systems. These interactions include coordinate bonds, hydrogen bonds, π-π stacking, and Van der Waals forces. Researchers investigate their use in drug delivery, sensors, and materials science .
Polymer Materials
Conjugated porous polymers incorporating 1,2,3-triazole as an acceptor unit have shown promising photocatalytic activities. These materials could find applications in sustainable energy conversion and environmental remediation .
Future Directions
The future directions for “N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide” could involve further studies to explore its potential biological activities and its interactions with various biological targets. This could provide new insights for developing these new hybrids as potential therapeutic agents .
properties
IUPAC Name |
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7(17)13-9-4-2-8(3-5-9)11-10(6-12)14-16-15-11/h2-5H,1H3,(H,13,17)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLIOCJZVAXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide |
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